

Application Notes and Protocols: (3R,4S)-Tofacitinib in In Vitro Angiogenesis Assays

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Compound of Interest

Compound Name: (3R,4S)-Tofacitinib

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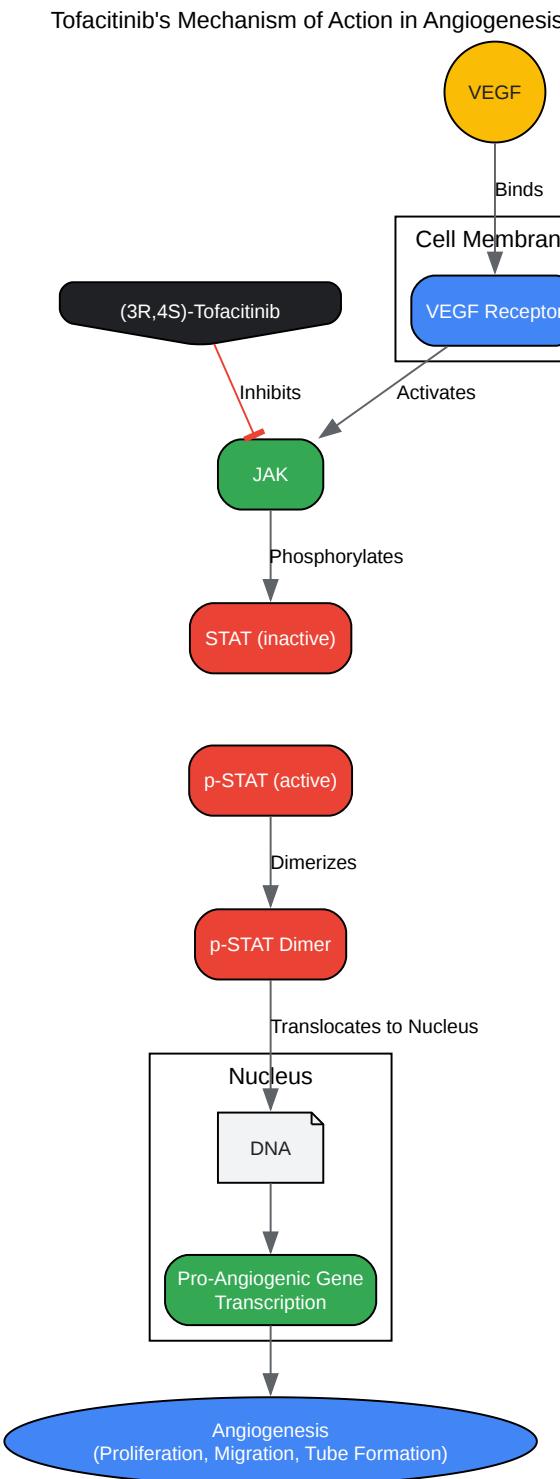
Introduction

(3R,4S)-Tofacitinib is a potent inhibitor of Janus kinases (JAKs), with a functional selectivity for JAK1 and JAK3 over JAK2.^{[1][2]} This small molecule interferes with the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in inflammation and immune responses.^{[1][2][3]} Emerging evidence highlights the anti-angiogenic potential of Tofacitinib, suggesting its therapeutic utility may extend beyond its established role in autoimmune diseases like rheumatoid arthritis.^{[1][4][5]} These application notes provide a detailed overview of the in vitro effects of **(3R,4S)-Tofacitinib** on angiogenesis and standardized protocols for assessing its anti-angiogenic activity.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both physiological and pathological conditions. In vitro angiogenesis assays are fundamental tools for screening and characterizing compounds that may modulate this process. The key events in angiogenesis that can be modeled in vitro include endothelial cell proliferation, migration, and differentiation into tube-like structures.

Mechanism of Action: Inhibition of JAK-STAT Signaling

Tofacitinib exerts its anti-angiogenic effects by inhibiting the JAK-STAT signaling pathway in endothelial cells.^{[1][3]} Pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), bind to their receptors on the endothelial cell surface, leading to the activation of JAKs.^[1] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, migration, and survival.^{[1][3]} By blocking JAK activity, Tofacitinib prevents the phosphorylation and activation of STATs, thereby downregulating the expression of pro-angiogenic genes and inhibiting the key processes of angiogenesis.^[1]



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Figure 1: Tofacitinib's Inhibition of the JAK-STAT Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of **(3R,4S)-Tofacitinib** on various in vitro angiogenesis parameters as reported in the literature.

Table 1: Effect of Tofacitinib on Endothelial Cell Migration and Tube Formation

| Assay | Treatment | Concentration | Result | Reference |
|--------------------------------|--|---|---|-----------|
| Endothelial Cell Migration | Conditioned Media from co-cultured monocytes and fibroblasts + Tofacitinib | Not Specified | 12.7% reduction in migration (p=0.0441) | [6] |
| Tube Formation (closed lumens) | Conditioned Media from co-cultured monocytes and fibroblasts + Tofacitinib | Not Specified | 17% reduction in closed lumens (p=0.0002) | [6] |
| Endothelial Cell Invasion | VEGF | 20 ng/ml | Significant induction of invasion | [1] |
| VEGF + Tofacitinib | 1 µM | Reversion of VEGF-induced invasion | [1] | |
| Tube Formation | VEGF | 20 ng/ml | Significant increase in total tube length, branching, and junctions | [7] |
| VEGF + Tofacitinib | 1 µM | Significant decrease in total tube length, branching, and junctions | [7] | |

Table 2: Effect of Tofacitinib on Pro- and Anti-Angiogenic Factors

| Factor | Treatment | Result | Reference |
|-----------------------|------------------------------|---|-----------|
| EMMPRIN | Tofacitinib | 16% inhibition of secretion (p<0.01) | [6] |
| VEGF | Tofacitinib | 39% inhibition of secretion (p<0.01) | [6] |
| MMP-9 | Tofacitinib | 29% inhibition of secretion (p<0.01) | [6] |
| Endostatin | Tofacitinib | 1.7-fold increase in secretion (p=0.0074) | [6] |
| VEGF/Endostatin Ratio | Tofacitinib | 54% reduction (p=0.0005) | [6] |
| IL-6 | Tofacitinib (1-year therapy) | Significant decrease | [8] |
| bFGF | Tofacitinib (1-year therapy) | Significant decrease | [8] |
| PIGF | Tofacitinib (1-year therapy) | Significant decrease | [8] |

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel.

Workflow:

Figure 2: Tube Formation Assay Workflow.

Protocol:

- Preparation: Thaw Basement Membrane Extract (BME) on ice overnight. Pre-chill pipette tips and a 96-well plate at 4°C.
- Plate Coating: Add 50 µL of BME to each well of the pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
- Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium (e.g., EGM-2) at a concentration of 2×10^5 cells/mL.
- Treatment: Prepare serial dilutions of **(3R,4S)-Tofacitinib** in the assay medium. A positive control with a pro-angiogenic factor like VEGF (e.g., 20 ng/mL) and a vehicle control should be included.
- Plating: Add 100 µL of the cell suspension containing the respective treatments to each well.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.
- Imaging and Analysis: Visualize and capture images of the tube-like structures using an inverted microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.

Workflow:

Figure 3: Cell Migration Assay Workflow.

Protocol:

- Preparation: Rehydrate the porous membranes of cell culture inserts (e.g., 8 µm pore size) in a 24-well plate with serum-free medium.

- Chemoattractant: Add assay medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower wells of the 24-well plate.
- Cell Preparation: Harvest and resuspend endothelial cells in serum-free medium containing the desired concentrations of **(3R,4S)-Tofacitinib** or vehicle.
- Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
- Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Crystal Violet).
- Quantification: Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of **(3R,4S)-Tofacitinib** on the proliferation of endothelial cells, often assessed by measuring the expression of proliferation markers like Ki67.

Protocol:

- Cell Seeding: Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.
- Attachment: Allow the cells to attach overnight.
- Treatment: Replace the medium with assay medium containing various concentrations of **(3R,4S)-Tofacitinib**, a positive control (e.g., VEGF), and a vehicle control.
- Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
- Proliferation Assessment (Ki67 Staining):

- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block with a suitable blocking buffer.
- Incubate with a primary antibody against Ki67.
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.

- Analysis: Acquire images using a fluorescence microscope and quantify the percentage of Ki67-positive cells.

Conclusion

(3R,4S)-Tofacitinib demonstrates significant anti-angiogenic properties in vitro by inhibiting endothelial cell proliferation, migration, and tube formation. These effects are mediated through the targeted inhibition of the JAK-STAT signaling pathway, leading to a reduction in the activity of pro-angiogenic factors. The provided protocols offer standardized methods for the continued investigation of Tofacitinib and other potential angiogenesis inhibitors in a research and drug development setting.

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